1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane
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Overview
Description
1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane is a chemical compound with the molecular formula C17H25N3O3S and a molar mass of 351.46 g/mol It is known for its unique structure, which includes a piperazine ring substituted with a phenylsulfonyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane typically involves the reaction of 4-(phenylsulfonyl)piperazine with azepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a piperazine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the nucleophile used.
Scientific Research Applications
1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on proteins or other biomolecules. This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}piperidine
- 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}hexane
- 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}cyclohexane
Uniqueness
1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane is unique due to its combination of a piperazine ring with a phenylsulfonyl group and an azepane ring. This structure provides distinct chemical and biological properties compared to similar compounds. For example, the azepane ring can confer additional flexibility and binding affinity to the compound, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
azepan-1-yl-[4-(benzenesulfonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-17(18-10-6-1-2-7-11-18)19-12-14-20(15-13-19)24(22,23)16-8-4-3-5-9-16/h3-5,8-9H,1-2,6-7,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUCIRHBJODEKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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